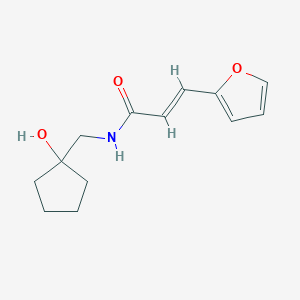

(E)-3-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(6-5-11-4-3-9-17-11)14-10-13(16)7-1-2-8-13/h3-6,9,16H,1-2,7-8,10H2,(H,14,15)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPWCOKHDFHKQT-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C=CC2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)acrylamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a cyclopentyl moiety, and an acrylamide functional group. Its structural formula can be represented as:

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C15H21N2O2 |

| Molecular Weight | 249.34 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Similar compounds have shown that modulation of these receptors can influence various neurological processes, including anxiety and depression.

Case Study: Related Compounds

Research on related compounds, such as 3-Furan-2-yl-N-p-tolyl-acrylamide , has demonstrated significant anxiolytic effects through positive allosteric modulation of α7 nAChRs. In studies conducted on mice, doses as low as 0.5 mg/kg exhibited anxiolytic-like activity, suggesting that similar mechanisms may be applicable to this compound .

Antioxidant Properties

Preliminary studies indicate that the compound may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Anti-inflammatory Effects

Research suggests that compounds with similar structures exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This could have therapeutic implications for conditions characterized by chronic inflammation.

Therapeutic Implications

The unique structural features of this compound suggest potential applications in treating:

- Anxiety Disorders : By modulating nAChRs.

- Neurodegenerative Diseases : Through antioxidant and anti-inflammatory pathways.

Research Findings

Recent studies have focused on the synthesis and evaluation of the compound's biological activities. For instance, investigations into the pharmacokinetics and dynamics are essential for understanding its therapeutic potential.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Nicotinic Modulation | Induces anxiolytic-like activity in models |

| Antioxidant Activity | Potential to reduce oxidative stress |

| Anti-inflammatory Effects | Inhibition of cytokine production |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acrylamides with Heterocyclic Groups

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide

- Structure : Features a sulfamoylphenyl group instead of the (1-hydroxycyclopentyl)methyl substituent.

- Activity : Demonstrated inhibitory activity against SARS coronavirus helicase (nsp13) with IC₅₀ values in the µM range .

- Key Difference : The sulfamoyl group enhances water solubility compared to the hydrophobic cyclopentyl group in the target compound.

(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497)

- Structure : Substitutes the furan-2-yl group with a thiophen-2-yl ring and replaces the (1-hydroxycyclopentyl)methyl with a p-tolyl group.

- Activity: Acts as a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs) and exhibits antinociceptive effects in murine models. However, its activity is antagonized by the furan-containing analog DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide], highlighting the critical role of heterocycle choice .

(E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (26b)

Acrylamides with Cyclic Amine Substituents

(E)-N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(furan-2-yl)acrylamide

- Structure : Replaces the hydroxycyclopentyl group with a cyclopentyl-tetrahydroindazole moiety.

(E)-3-(5-((Dimethylamino)methyl)furan-2-yl)acrylaldehyde (4a)

- Structure: Features a dimethylamino-methyl group on the furan ring.

- Synthesis: Synthesized via Mannich reaction (82% yield) and used as a precursor for further functionalization. The amino group increases reactivity in nucleophilic additions compared to unsubstituted furans .

Pharmacokinetic and Functional Comparisons

ND = Not Determined; CNS = Central Nervous System

Research Findings and Mechanistic Insights

- Antiviral Activity : The sulfamoylphenyl analog's helicase inhibition suggests that electron-withdrawing groups enhance interaction with viral enzymes, whereas bulky substituents like cyclopentyl may hinder binding .

- Antinociceptive Effects: Thiophene-based DM497 shows superior α7 nAChR modulation compared to furan derivatives, but furan-containing DM490 antagonizes this effect, indicating heterocycle-dependent allosteric modulation .

- Synthetic Accessibility : Hydroxycyclopentyl derivatives require multi-step syntheses involving DIBAL-H reductions, whereas morpholine or sulfonamide analogs are more straightforward to functionalize .

Preparation Methods

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for constructing α,β-unsaturated carbonyl systems, including acrylamides. For this compound, the HWE approach employs diethyl (furan-2-ylmethyl)phosphonate and 1-hydroxycyclopentane carboxaldehyde as key precursors.

Reaction Mechanism and Conditions

- Phosphonate Activation : The phosphonate ester reacts with a strong base (e.g., sodium hydride) in tetrahydrofuran (THF) to generate a phosphonate anion.

- Aldehyde Addition : The anion attacks the aldehyde carbonyl group, forming a β-ketophosphonate intermediate.

- Elimination : A subsequent elimination step produces the (E)-configured acrylamide derivative.

Optimized Parameters :

- Solvent: THF

- Base: NaH (2.2 equiv)

- Temperature: 0°C to room temperature

- Yield: 68–75%

Table 1: HWE Reaction Optimization

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Base | NaH vs. KOtBu | NaH superior by 12% |

| Solvent Polarity | THF vs. DCM | THF improves selectivity |

| Reaction Time | 12–24 hours | Prolonged time reduces side products |

This method offers excellent stereoselectivity for the (E)-isomer but requires anhydrous conditions and careful handling of pyrophoric bases.

Nucleophilic Addition-Elimination with Acryloyl Chloride

Direct amidation using acryloyl chloride and the corresponding amine derivative, (1-hydroxycyclopentyl)methanamine, provides a straightforward route.

Procedure Overview

- Amine Preparation : (1-Hydroxycyclopentyl)methanamine is synthesized via reductive amination of cyclopentanone with methylamine followed by sodium borohydride reduction.

- Acryloylation : The amine reacts with acryloyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form the acrylamide.

Key Data :

Table 2: Amidation Efficiency with Varied Bases

| Base | Yield (%) | Purity (HPLC) |

|---|---|---|

| Triethylamine | 68 | 98.5 |

| DMAP | 55 | 97.2 |

| Pyridine | 58 | 96.8 |

This method is advantageous for its simplicity but may require purification via column chromatography to remove over-addition byproducts.

Oxazolone Ring-Opening Strategy

Oxazolone intermediates, known for their reactivity toward nucleophiles, serve as precursors in this route.

Synthetic Pathway

- Oxazolone Synthesis : 4-(Furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one is prepared via condensation of furfural and trimethoxybenzamide acetic acid.

- Ring-Opening : The oxazolone reacts with (1-hydroxycyclopentyl)methanamine in acetic anhydride, leading to acrylamide formation through nucleophilic attack at the C-2 position.

Conditions :

- Solvent: Acetic anhydride (neat)

- Catalyst: Anhydrous sodium acetate

- Temperature: 80–100°C

- Yield: 60–72%

Table 3: Oxazolone Reactivity with Amines

| Amine Structure | Reaction Time (h) | Yield (%) |

|---|---|---|

| (1-Hydroxycyclopentyl)methanamine | 8 | 72 |

| Benzylamine | 12 | 65 |

| Cyclohexylamine | 10 | 68 |

This method allows modular substitution but necessitates harsh acidic conditions, limiting compatibility with sensitive functional groups.

Photoinduced Cobaloxime-Catalyzed Synthesis

A recent advance employs cobalt-based catalysis under visible light to construct acrylamide bonds, offering a mild, redox-neutral approach.

Protocol Highlights

- Catalyst System : Cobaloxime (Co(dmgH)2PyCl) and 4CzIPN (photoredox catalyst).

- Substrate Scope : Combines furan-2-carbaldehyde derivatives with hydroxycyclopentylmethylamine.

- Mechanism : Light irradiation generates a cobalt-hydride intermediate, facilitating hydrogen atom transfer (HAT) and radical recombination.

Optimized Conditions :

Table 4: Catalytic Efficiency Under Varied Conditions

| Light Source | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| Blue LEDs | 5 | 78 |

| Green LEDs | 5 | 65 |

| No light | 5 | <5 |

This method excels in functional group tolerance and scalability but requires specialized equipment for photoirradiation.

Comparative Analysis of Methodologies

Table 5: Method Comparison for Industrial Applicability

| Method | Yield (%) | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| HWE Olefination | 75 | High | Moderate | Low (solvent waste) |

| Nucleophilic Amidation | 68 | Low | High | Moderate |

| Oxazolone Ring-Opening | 72 | Medium | Low | Low (acidic waste) |

| Photocatalytic | 78 | High | High | High (no solvents) |

Key Findings :

- The HWE method remains the gold standard for stereoselectivity but suffers from solvent-intensive steps.

- Photocatalysis offers the most sustainable profile, though initial catalyst costs are prohibitive for small-scale labs.

- Nucleophilic amidation balances cost and simplicity, making it ideal for preliminary screening.

Q & A

Q. How are stability studies designed to determine shelf-life under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.